![molecular formula C5H4N4O B3017856 [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 53975-75-0](/img/structure/B3017856.png)
[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one” derivatives have been studied for their potential as c-Met kinase inhibitors . These compounds have shown excellent anti-tumor activity against various cancer cell lines .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one” involves the design of derivatives bearing 4-oxo-pyridazinone moieties . The oxidative [4 + 1] annulation has been used to prepare 1,2,4-triazolo [4,3-a]pyridines .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one” and its derivatives has been analyzed using IR, 1H, 13C NMR, and mass spectral data . The structure of the compound was further confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The reaction of “[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one” with other compounds under mild basic conditions has been studied . The reaction mechanisms, which include a [1,5] CN shift from nitrogen to carbon, have been proposed .Wissenschaftliche Forschungsanwendungen
- Researchers have explored [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties as potential c-Met kinase inhibitors . Among these derivatives, compound 22i exhibited excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM). Further studies confirmed its potential as a c-Met kinase inhibitor.
- Newly discovered PARP1 inhibitors, including [1,2,4]triazolo[4,3-a]pyrazine derivatives, serve as pharmacological tools for investigating acquired resistance to PARP1 inhibitors . These compounds may hold promise as therapeutic agents for treating HR-deficient cancers, potentially overcoming acquired resistance.
- [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized effectively. These materials exhibit attractive features, making them suitable candidates for applications as primary explosives . Detailed studies based on X-ray diffraction highlight the relationship between weak interactions and sensitivity in energetic materials.
Anti-Tumor Activity and c-Met Kinase Inhibition
PARP1 Inhibition for HR-Deficient Cancers
Energetic Materials and Primary Explosives
Wirkmechanismus
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one, also known as 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one, is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. It primarily impacts the downstream signaling pathways of c-Met kinase, which are involved in cell growth, survival, and migration .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits c-Met kinase at the nanomolar level, demonstrating its potent inhibitory effect .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWVBPVZYVPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one | |
CAS RN |
53975-75-0 |
Source
|
Record name | 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.